2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide
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Overview
Description
2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and several functional groups including dichloro, nitro, and carboxamide groups. These structural elements contribute to its reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropane ring can also interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide: shares similarities with other nitro and dichloro-substituted cyclopropane derivatives.
N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide: Lacks the dichloro groups but has similar structural features.
2,2-dichloro-N-(2-methylphenyl)-3-phenylcyclopropane-1-carboxamide: Lacks the nitro group but retains the dichloro and cyclopropane features.
Uniqueness
The presence of both nitro and dichloro groups in this compound makes it unique compared to other similar compounds.
Properties
IUPAC Name |
2,2-dichloro-N-(2-methyl-5-nitrophenyl)-3-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-10-7-8-12(21(23)24)9-13(10)20-16(22)15-14(17(15,18)19)11-5-3-2-4-6-11/h2-9,14-15H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFZVGNGAINVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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